

What are the chemical properties of 4-Mercaptoethyl-pyridine?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Mercapto-ethyl-pyridine

Cat. No.: B1258100

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of 4-(2-Mercaptoethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Mercaptoethyl)pyridine, also known as 2-(4-pyridyl)ethanethiol, is a bifunctional organic compound featuring a pyridine ring and a terminal thiol group. This unique combination of a nucleophilic thiol and a pyridine moiety capable of hydrogen bonding and coordination imparts a range of chemical properties that make it a molecule of significant interest in medicinal chemistry, drug delivery, and materials science. This technical guide provides a comprehensive overview of the chemical properties of 4-(2-mercaptopethyl)pyridine, including its structure, reactivity, spectroscopic profile, and relevant experimental protocols.

Chemical Structure and Physical Properties

4-(2-Mercaptoethyl)pyridine consists of a pyridine ring substituted at the 4-position with an ethylthiol group. The presence of the thiol group and the nitrogen atom in the pyridine ring are the key determinants of its chemical behavior.

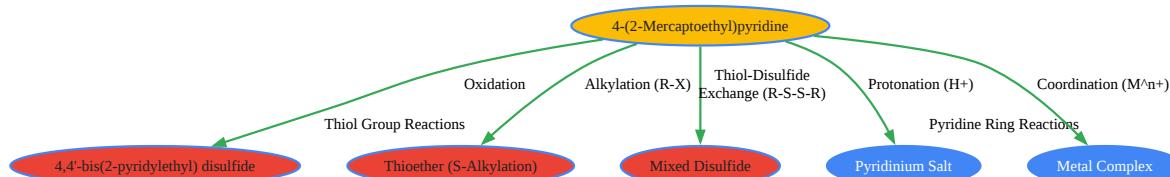
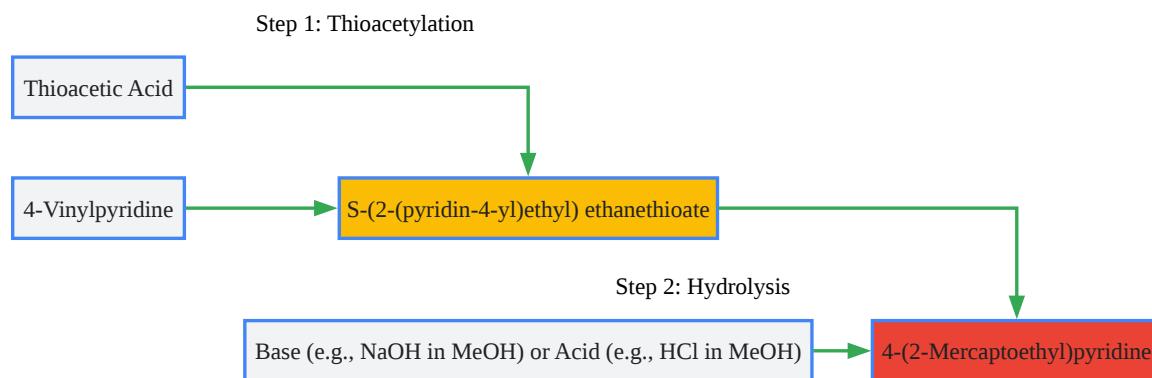
It is important to distinguish 4-(2-mercaptopethyl)pyridine from its isomer, 2-ethyl-1H-pyridine-4-thione, with which it can be confused due to ambiguous naming. The latter exists in a tautomeric equilibrium between a thione and a thiol form.^[1] This guide focuses on the properties of the 4-(2-mercaptopethyl)pyridine isomer.

Table 1: Computed Physical and Chemical Properties of 4-(2-Mercaptoethyl)pyridine

Property	Value	Source
Molecular Formula	C7H9NS	PubChem CID: 19066657[1]
Molecular Weight	139.22 g/mol	PubChem CID: 19066657[1]
XLogP3	1.5	PubChem CID: 19066657[1]
Hydrogen Bond Donor Count	1	PubChem CID: 19066657[1]
Hydrogen Bond Acceptor Count	2	PubChem CID: 19066657[1]
Rotatable Bond Count	2	PubChem CID: 19066657[1]
Exact Mass	139.04557046 Da	PubChem CID: 19066657[1]
Topological Polar Surface Area	44.1 Å ²	PubChem CID: 19066657[1]

Synthesis

A common synthetic route to 4-(2-mercaptopethyl)pyridine involves the reaction of 4-vinylpyridine with a thiolating agent. A plausible and efficient method is the reaction of 4-vinylpyridine with thioacetic acid followed by hydrolysis of the resulting thioacetate.



Experimental Protocol: Synthesis of 4-(2-Mercaptoethyl)pyridine

Step 1: Synthesis of S-(2-(pyridin-4-yl)ethyl) ethanethioate

- To a solution of 4-vinylpyridine (1 equivalent) in a suitable solvent such as toluene, add thioacetic acid (1.1 equivalents).
- The reaction mixture is stirred at room temperature for several hours, or until completion is confirmed by thin-layer chromatography (TLC).
- The solvent is removed under reduced pressure to yield the crude S-(2-(pyridin-4-yl)ethyl) ethanethioate, which can be purified by column chromatography.

Step 2: Hydrolysis to 4-(2-Mercaptoethyl)pyridine

- The S-(2-(pyridin-4-yl)ethyl) ethanethioate from the previous step is dissolved in a methanolic solution of a base, such as sodium hydroxide or hydrochloric acid in methanol.
- The mixture is stirred at room temperature until the deacetylation is complete (monitored by TLC).
- The reaction is then neutralized with an acid (if a base was used) or a base (if an acid was used) and the methanol is removed under reduced pressure.
- The aqueous residue is extracted with a suitable organic solvent (e.g., dichloromethane).
- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give 4-(2-mercaptopropyl)pyridine.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Mercapto-ethyl-pyridine | C7H9NS | CID 19066657 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [What are the chemical properties of 4-Mercapto-ethyl-pyridine?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1258100#what-are-the-chemical-properties-of-4-mercaptop-ethyl-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com